2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
Description
2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a bicyclic heterocyclic compound featuring an imidazolidine-2,4-dione core fused with a pyridine ring. The 3-fluorophenyl substituent at position 2 enhances its electronic and steric profile, making it a candidate for diverse biological applications. Synthetically, it is prepared via cyclization of amino acids with substituted phenylisocyanates under basic conditions, followed by nitro group reduction and coupling with acid chlorides (Scheme 12 in ). This scaffold has been explored for metabotropic glutamate 4 (mGlu4) receptor modulation, with structure-activity relationship (SAR) studies indicating substituent-dependent potency.
Properties
CAS No. |
60725-62-4 |
|---|---|
Molecular Formula |
C13H13FN2O2 |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C13H13FN2O2/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
YVCJMNSBDCPIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves multi-component reactions. One efficient method involves the condensation of various diamines, 1,1-bis(methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate under reflux conditions in ethanol . This one-pot protocol is advantageous due to its operational simplicity and high atom economy.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions, scaled up to accommodate larger quantities. The use of environmentally benign solvents and catalyst-free conditions can be emphasized to ensure a clean reaction profile and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo-pyridine core.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets. The imidazo-pyridine core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Thiazolo[3,2-a]pyrimidine-3,6-dione (Compound 9a)
- Structure : Features a thiazole ring fused to pyrimidine-dione.
- Substituents : 3-Fluorophenyl at position 5 and thiophen-2-yl at position 5.
- Physical Properties : Melting point 105–107°C; IR peaks at 1708 (C=O) and 1680 cm⁻¹ (C=O).
- Key Differences : The thiazolo core introduces sulfur, altering electronic properties and solubility compared to the imidazo core.
Tetrahydroimidazo[1,2-a]pyridine-dione Derivatives
- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl derivatives (1l and 2d).
- Substituents: Nitrophenyl and cyano groups.
- Physical Properties : Higher melting points (243–245°C) due to nitro group rigidity.
- Key Differences: The [1,2-a]pyridine fusion (vs.
2-(4-Chlorophenyl) Derivative (Herbicidal Application)
- Structure : Chlorophenyl substituent at position 2.
- Activity : Herbicidal formulations (25–40% active ingredient).
- Key Differences : Chlorine’s lower electronegativity vs. fluorine reduces dipole interactions, shifting applications from neurological targets to agriculture.
2-(4-Nitrophenyl) Derivative (CAS 60725-73-7)
- Structure : Nitrophenyl substituent at position 2.
- Key Differences : The nitro group’s strong electron-withdrawing nature enhances stability but reduces solubility.
2-Methoxy Derivative (Compound 14r)
Pharmacological and Agricultural SAR Insights
- mGlu4 Receptor Ligands :
- Herbicidal Formulations :
- 2-(4-Chlorophenyl) derivatives are formulated as aqueous suspensions (25% active) or high-strength concentrates (98.5%).
Biological Activity
2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, with the CAS number 60725-62-4, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrahydroimidazo core fused with a fluorophenyl group, which may influence its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its analgesic and sedative properties. Notably, derivatives of similar imidazo compounds have shown promising results in preclinical models.
Analgesic Activity
Research indicates that compounds similar to this compound exhibit significant analgesic effects. For instance:
- Study Findings : A study demonstrated that certain derivatives displayed analgesic potency comparable to morphine in the "writhing" test (ED50 values ranging from 0.4 to 2.8 mg/kg) .
- Mechanism : These compounds may exert their analgesic effects through multiple pathways, including cyclooxygenase (COX) inhibition and interaction with opioid receptors .
Sedative Properties
In addition to analgesia, several studies have highlighted the sedative effects of imidazo derivatives:
- Locomotor Activity : Some derivatives significantly inhibited spontaneous locomotion in mice, suggesting sedative properties .
- Thiopental Sleep Duration : The duration of thiopental-induced sleep was prolonged by certain derivatives, indicating potential sedative effects .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Analgesic ED50 (mg/kg) | Sedative Effect | References |
|---|---|---|---|
| Compound A | 0.4 | Yes | |
| Compound B | 1.0 | Yes | |
| Compound C | 2.8 | No |
Case Study: Analgesic Efficacy in Animal Models
One significant study evaluated the analgesic efficacy of various tetrahydroimidazo derivatives in mice using the "writhing" test and hot plate test. The findings indicated that:
- Compound E showed an ED50 value comparable to morphine.
- Structure-Activity Relationship (SAR) analysis suggested that modifications on the phenyl ring could enhance analgesic activity .
Mechanistic Insights
Further investigations into the mechanisms revealed that these compounds could inhibit COX enzymes at lower doses while activating opioid receptors at higher concentrations. This dual mechanism suggests a unique pharmacological profile that warrants further exploration for therapeutic applications.
Q & A
What are the common synthetic routes for 2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione?
Methodological Answer:
The compound is synthesized through two primary routes:
- Cyclization of amino acids : Reacting an appropriate amino acid with 2-substituted-4-nitrophenylisocyanate under basic conditions forms the imidazolidine-2,4-dione scaffold. Subsequent nitro group reduction (e.g., using activated zinc) and coupling with acid chlorides yield the final product .
- Microwave-assisted synthesis : Methyl piperidine-2-carboxylate, phenyl methoxycarbamate, and i-Pr2NEt in acetonitrile are irradiated at 120°C for 2 hours. Purification via flash chromatography (100% CH2Cl2 → 10% EtOAc/CH2Cl2) achieves >99% purity .
What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- 1H/13C NMR : Identifies fluorophenyl proton environments (δ 7.4–7.6 ppm) and carbon shifts (e.g., carbonyl carbons at δ 170–175 ppm) .
- HRMS : Validates molecular weight accuracy (e.g., [M+H]+ m/z = 277.0854, Δ < 2 ppm) .
- X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally analogous bis-adducts .
How do structural modifications influence the compound’s biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- 2-Pyridyl substituents enhance potency (e.g., 76 nM for mGlu4 receptor binding) via hydrogen bonding .
- 3-Pyridyl or bulky groups reduce activity by >10-fold (e.g., 5250 nM) due to steric hindrance .
| Substituent | Compound ID | Potency (nM) |
|---|---|---|
| 2-Pyridyl | 51t | 76 |
| 3-Pyridyl | 51n | 5250 |
| Table: Substituent effects on receptor affinity . |
What strategies resolve enantiomeric mixtures of this compound during synthesis?
Methodological Answer:
- Chiral chromatography : Amylose-based columns achieve ≥97% enantiomeric excess (e.g., for (R)-enantiomers critical for aldosterone receptor binding) .
- Crystallization with enantiopure counterions : Phosphate salts enhance enantiomer separation efficiency .
How does the fluorophenyl group impact chemical reactivity in functionalization reactions?
Methodological Answer:
- Electrophilic substitution : Fluorine’s electron-withdrawing effect directs reactions to the meta position (e.g., nitration yields 3-nitro derivatives) .
- Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh3)4 to couple boronic acids at the para position .
How to address contradictions in reported biological assay data for this compound?
Methodological Answer:
- Orthogonal assays : Combine radioligand binding (e.g., [3H]LY341495) with functional assays (e.g., cAMP modulation) to validate target engagement .
- Batch purity control : Use HPLC (≥99% purity) to eliminate variability from byproducts .
What methodologies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Solvent optimization : THF improves intermediate solubility vs. acetonitrile, increasing yields by 15% .
- Catalyst screening : DBU outperforms i-Pr2NEt in cyclization efficiency (20% yield increase) .
- Temperature gradients : Stepwise heating (80°C → 120°C) reduces decomposition by 30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
